1-bromo-3-methoxycyclopentane
Description
Significance of Cyclopentane (B165970) Derivatives in Organic Synthesis and Chemical Research
Cyclopentane rings are integral components of numerous natural products and biologically active molecules, including prostaglandins (B1171923) and certain steroids. oup.com This has driven significant research into the synthesis and functionalization of cyclopentane derivatives. beilstein-journals.orgacs.orgorganic-chemistry.org The development of methods to introduce various functional groups onto the cyclopentane scaffold is crucial for the construction of complex molecular architectures and for the exploration of new chemical space in drug discovery and materials science. beilstein-journals.orgacs.org The ability to create highly functionalized cyclopentane derivatives allows chemists to fine-tune the properties of molecules for specific applications. acs.org
Overview of Halogenated Ethers: Structure and General Reactivity Paradigms
Halogenated ethers are characterized by the C-O-C linkage of an ether and a carbon-halogen bond. wikipedia.orgbyjus.com The reactivity of these compounds is largely dictated by these two functional groups. The ether group is generally stable and unreactive towards many reagents, though the C-O bond can be cleaved under harsh conditions. byjus.comwikipedia.org The carbon-halogen bond, however, is a key site for chemical transformations. The halogen atom can act as a leaving group in nucleophilic substitution reactions or can be involved in elimination reactions to form alkenes. The specific halogen (fluorine, chlorine, bromine, or iodine) influences the bond strength and the leaving group ability. Bromine, as in 1-bromo-3-methoxycyclopentane, is a good leaving group, making the compound susceptible to nucleophilic attack. smolecule.com
Specific Context of this compound in Contemporary Organic Chemistry Research
This compound is a halogenated organic compound featuring a cyclopentane ring substituted with a bromine atom and a methoxy (B1213986) group at the 1 and 3 positions, respectively. smolecule.com Its molecular formula is C₆H₁₁BrO, and it has a molecular weight of approximately 179.06 g/mol . smolecule.com This compound serves as a valuable intermediate in organic synthesis. smolecule.com The presence of both a reactive bromine atom and a methoxy group on the conformationally distinct cyclopentane framework makes it a useful building block for creating more complex molecules. smolecule.com The bromine can be readily displaced by a variety of nucleophiles, while the methoxy group can influence the regioselectivity of reactions and can also be cleaved to reveal a hydroxyl group if needed.
Scope and Objectives of Research on this compound
Current research on this compound is primarily focused on its application as a synthetic intermediate. Key objectives include the development of efficient and stereoselective methods for its synthesis and the exploration of its reactivity in various chemical transformations. Researchers are interested in utilizing this compound to access a range of other functionalized cyclopentane derivatives that could be precursors to pharmaceuticals or new materials. smolecule.com Understanding the interplay between the bromo and methoxy groups and the cyclopentane ring is crucial for predicting and controlling the outcomes of its reactions.
Chemical and Physical Properties
The properties of this compound are tabulated below.
| Property | Value |
| Molecular Formula | C₆H₁₁BrO smolecule.com |
| Molecular Weight | 179.05 g/mol smolecule.com |
| IUPAC Name | This compound smolecule.com |
| CAS Number | 338430-07-2 smolecule.com |
| SMILES | COC1CCC(C1)Br smolecule.com |
| Appearance | Liquid americanelements.com |
Synthesis Methods
Several synthetic routes can be employed for the preparation of this compound:
Alkylation of Cyclopentanol (B49286): This method involves treating cyclopentanol with bromine and methanol (B129727) in the presence of an acid catalyst to yield the target compound. smolecule.com
Bromination of Methoxycyclopentene: Methoxy-substituted cyclopentene (B43876) can be brominated using elemental bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position. smolecule.com
Direct Halogenation: Cyclopentane derivatives can undergo direct halogenation with bromine to produce various bromo-substituted products. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-methoxycyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBUVUBRFAYZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 1 Bromo 3 Methoxycyclopentane
Nucleophilic Substitution Reactions at the Brominated Carbon Center
The reactivity of 1-bromo-3-methoxycyclopentane is primarily characterized by nucleophilic substitution at the electrophilic carbon atom bonded to the bromine atom. As a secondary alkyl halide, it can undergo substitution via both unimolecular (SN1) and bimolecular (SN2) pathways. The operative mechanism is highly dependent on the reaction conditions, including the nature of the solvent and the nucleophile.
Mechanistic Investigations of SN1 and SN2 Pathways
The competition between SN1 and SN2 mechanisms is a central theme in the reactivity of secondary alkyl halides like this compound. The SN1 pathway involves a stepwise process where the leaving group (bromide) departs first to form a planar carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com The SN2 pathway, in contrast, is a concerted, single-step process where the nucleophile attacks the carbon center at the same time as the bromide departs, proceeding through a five-coordinate transition state. pearson.com
The outcome of nucleophilic substitution on this compound is dictated by several key factors.
Solvent Polarity: The choice of solvent is critical in determining the reaction pathway. Polar protic solvents, such as water, ethanol, and acetic acid, are capable of stabilizing the carbocation intermediate of the SN1 pathway through hydrogen bonding and dipole-dipole interactions. pearson.com This stabilization lowers the activation energy for the rate-determining step (carbocation formation), thus favoring the SN1 mechanism. Conversely, polar aprotic solvents, like acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), are less effective at solvating cations but are excellent at solvating the accompanying metal cation of the nucleophile, leaving the nucleophile more "naked" and reactive. These solvents favor the SN2 mechanism by enhancing the nucleophile's strength without hindering its approach to the substrate.
Nucleophile Strength and Concentration: The reactivity and concentration of the nucleophile play a significant role. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). pearson.com Therefore, strong, high-concentration nucleophiles (e.g., hydroxide, alkoxides, cyanide) favor the SN2 pathway. The SN1 reaction rate is independent of the nucleophile's concentration (first-order kinetics), as the rate-determining step involves only the alkyl halide. masterorganicchemistry.com Consequently, weak or neutral nucleophiles (e.g., water, alcohols) and low concentrations favor the SN1 mechanism, often in a process known as solvolysis where the solvent itself acts as the nucleophile. pearson.com
The following table illustrates how reaction conditions typically influence the mechanistic pathway for a generic secondary alkyl halide, which serves as a model for this compound.
| Factor | Condition | Favored Mechanism | Rationale |
| Solvent | Polar Protic (e.g., Ethanol, Water) | SN1 | Stabilizes the carbocation intermediate and leaving group anion. pearson.com |
| Polar Aprotic (e.g., Acetone, DMSO) | SN2 | Enhances nucleophilicity by solvating the counter-ion but not the nucleophile. | |
| Nucleophile | Strong (e.g., RO⁻, CN⁻, RS⁻) | SN2 | A strong nucleophile is required for the concerted backside attack. pearson.com |
| Weak (e.g., H₂O, ROH) | SN1 | A weak nucleophile can wait for the formation of the carbocation intermediate. masterorganicchemistry.com | |
| Concentration | High Nucleophile Concentration | SN2 | The reaction rate is directly proportional to the nucleophile concentration. |
| Low Nucleophile Concentration | SN1 | The reaction rate is independent of the nucleophile concentration. |
The methoxy (B1213986) group at the C-3 position exerts a significant influence on the reactivity of this compound, particularly in reactions proceeding through a carbocation-like transition state.
In a standard SN1 reaction, the formation of a secondary cyclopentyl carbocation occurs. The methoxy group is too distant to provide resonance stabilization. Instead, its primary influence is a destabilizing inductive effect due to the high electronegativity of the oxygen atom, which withdraws electron density from the ring and the positively charged center. libretexts.org
However, the most significant potential role of the methoxy group is through neighboring group participation (NGP) , also known as anchimeric assistance. wikipedia.orgvedantu.com The oxygen atom, with its non-bonding electron pairs, can act as an internal nucleophile. It can attack the electrophilic carbon at C-1 as the bromide ion departs, leading to the formation of a bridged, bicyclic oxonium ion intermediate. researchgate.net This participation typically accelerates the rate of reaction compared to analogous systems without the participating group. vedantu.com
The reaction pathway involving NGP exhibits first-order kinetics, characteristic of SN1 reactions, because the rate-determining step is the intramolecular displacement of the leaving group. researchgate.net The subsequent step involves the external nucleophile attacking the bicyclic intermediate. This attack can occur at either C-1 or C-3, leading to the final product. The favorability of NGP is dependent on the stability of the resulting cyclic intermediate; the formation of five- and six-membered rings is generally most favorable. stackexchange.com
Stereochemical Outcomes of Nucleophilic Substitution
The stereochemistry of the product provides crucial evidence for the underlying reaction mechanism. Assuming the starting material is a single enantiomer of this compound, the different pathways lead to distinct stereochemical outcomes.
In a pure SN1 reaction, the departure of the bromide leaving group results in a planar, sp²-hybridized carbocation intermediate. libretexts.org This planar structure allows the incoming nucleophile to attack from either face (top or bottom) with equal probability. masterorganicchemistry.com Consequently, if the reaction occurs at a chiral center, this leads to the formation of a nearly 50:50 mixture of both possible enantiomers, a process known as racemization. libretexts.org While complete racemization is the ideal outcome, sometimes a slight excess of the inversion product is observed due to the formation of ion pairs, where the departing leaving group temporarily shields one face of the carbocation. libretexts.org
The SN2 mechanism proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side directly opposite the leaving group. pearson.com This trajectory is necessary to allow for optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Br bond's lowest unoccupied molecular orbital (LUMO). This concerted process forces the three other substituents on the carbon to "flip" over, much like an umbrella inverting in the wind. This phenomenon, known as Walden inversion, results in a complete inversion of the stereochemical configuration at the reaction center. study.com If the starting material is, for example, the (1R, 3S) enantiomer, the SN2 product will have the opposite configuration at the C-1 position.
Scope of Nucleophiles for Derivatization
This compound can react with a wide range of nucleophiles, leading to the formation of a diverse set of functionalized cyclopentane (B165970) derivatives. The reaction mechanism, either S(_N)1 or S(_N)2, is influenced by the nature of the nucleophile, solvent, and reaction conditions.
The electrophilic carbon center of this compound is reactive towards various classes of nucleophiles.
Oxygen Nucleophiles: Alkoxide ions (RO⁻), such as methoxide and ethoxide, are strong nucleophiles and bases that can react to form ethers. pearson.comlibretexts.org Water and alcohols can also act as weak nucleophiles, typically under conditions that favor S(_N)1 reactions.
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are effective nucleophiles that can displace the bromide to form primary, secondary, and tertiary amines, respectively. chemguide.co.uklibretexts.org Azide ion (N₃⁻) is another excellent nucleophile for introducing a nitrogen functionality, which can then be reduced to a primary amine. openstax.org
Sulfur Nucleophiles: Thiolates (RS⁻) are particularly strong nucleophiles and weak bases, making them ideal for S(_N)2 reactions to produce thioethers with minimal competing elimination reactions. libretexts.org
Carbon Nucleophiles: Cyanide ion (CN⁻) allows for the introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. libretexts.org Organocuprates and other organometallic reagents can also be used to form new carbon-carbon bonds.
Nucleophilic substitution reactions on this compound provide synthetic routes to various derivatives. The Williamson ether synthesis, for example, involves the reaction with an alkoxide to form a new ether. libretexts.orgchegg.com Similarly, reaction with ammonia or amines can lead to a mixture of amines due to the potential for multiple alkylations on the nitrogen atom. chemguide.co.ukopenstax.org The use of the azide ion followed by reduction offers a cleaner route to primary amines. openstax.org
Below is a table summarizing the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Reagent Example | Product Type | Resulting Compound |
| Oxygen | Alkoxide | Sodium Ethoxide (NaOEt) | Ether | 1-ethoxy-3-methoxycyclopentane |
| Nitrogen | Amine | Ammonia (NH₃) | Amine | 3-methoxycyclopentylamine |
| Sulfur | Thiolate | Sodium Ethanethiolate (NaSEt) | Thioether | 1-(ethylthio)-3-methoxycyclopentane |
| Carbon | Cyanide | Sodium Cyanide (NaCN) | Nitrile | 3-methoxycyclopentanecarbonitrile |
Elimination Reactions (E1 and E2)
In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions, which involve the removal of a hydrogen atom and the bromine atom from adjacent carbons, can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. libretexts.orgmasterorganicchemistry.com
Nucleophilic substitution and elimination reactions are often in competition. libretexts.orgresearchgate.netrsc.org For a secondary alkyl halide like this compound, the outcome of the reaction depends heavily on the reaction conditions. pearson.comyoutube.com
The strength and steric bulk of the nucleophile/base play a crucial role in determining the reaction pathway. youtube.comnih.gov
Base Strength: Strong bases favor elimination reactions. pearson.commsu.edu For instance, using a strong base like potassium tert-butoxide (KOt-Bu) would significantly favor the E2 pathway over substitution. acs.org In contrast, weak bases that are good nucleophiles (e.g., I⁻, Br⁻, RS⁻) will predominantly lead to substitution products via the S(_N)2 mechanism. libretexts.org
Steric Hindrance: Sterically hindered, or bulky, bases also promote elimination. nih.govfastercapital.com A bulky base will find it more difficult to approach the electrophilic carbon atom for a substitution reaction and will instead more readily abstract a proton from a less hindered beta-carbon, facilitating elimination. masterorganicchemistry.com
The following table summarizes how reaction conditions influence the competition between substitution and elimination pathways for a secondary alkyl halide.
| Condition | Favored Pathway | Rationale |
| Strong, non-bulky base/nucleophile | Mixture of S(_N)2 and E2 | Strong nucleophiles favor S(_N)2; strong bases favor E2. |
| Strong, bulky base | Primarily E2 | Steric hindrance prevents the base from acting as a nucleophile, favoring proton abstraction. nih.gov |
| Weak base, good nucleophile | Primarily S(_N)2 | The reagent preferentially attacks the electrophilic carbon. |
| Weak base, weak nucleophile (e.g., solvolysis) | Mixture of S(_N)1 and E1 | Reaction proceeds through a carbocation intermediate. chegg.com |
When elimination occurs, there is often the possibility of forming more than one constitutional isomer of the alkene. The regioselectivity of the elimination is governed by two general principles: the Saytzeff (or Zaitsev) rule and the Hofmann rule. youtube.comchadsprep.com
Saytzeff's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene. pearson.comsaskoer.cachemistrysteps.commasterorganicchemistry.com This is typically observed when using a small, strong base like sodium ethoxide.
Hofmann Rule: The Hofmann rule predicts the formation of the less substituted alkene as the major product. masterorganicchemistry.comwikipedia.org This outcome is favored when a sterically bulky base is used, as it will preferentially abstract the most sterically accessible beta-hydrogen, which often leads to the less substituted alkene. masterorganicchemistry.comyoutube.com
For this compound, elimination can result in two possible alkene products: 3-methoxycyclopent-1-ene and 4-methoxycyclopent-1-ene.
3-methoxycyclopent-1-ene (Saytzeff product): This is the more substituted alkene and is expected to be the major product when a small base like sodium ethoxide is used.
4-methoxycyclopent-1-ene (Hofmann product): This is the less substituted alkene. Its formation would be favored by the use of a bulky base such as potassium tert-butoxide.
Formation of Methoxycyclopentene Isomers
Elimination reactions of this compound, typically promoted by a base, lead to the formation of a carbon-carbon double bond and the removal of hydrogen bromide. This process results in the synthesis of various methoxycyclopentene isomers. The regioselectivity of the elimination (i.e., which proton is removed) and the resulting isomer distribution depend on factors such as the strength and steric bulk of the base, the solvent, and the reaction temperature.
Two primary mechanistic pathways, E1 and E2, can be considered, though the E2 mechanism is more common with secondary halides when a strong base is used. The removal of a proton from either the C2 or C5 position adjacent to the C-Br bond leads to different regioisomers.
Potential Methoxycyclopentene Isomers from Elimination:
| Starting Material | Product Isomer | Name | Notes on Formation |
| This compound | 3-Methoxycyclopent-1-ene | Zaitsev Product | Typically favored with small, strong bases (e.g., sodium ethoxide). Results from the removal of a proton from the more substituted adjacent carbon (C5). |
| This compound | 4-Methoxycyclopent-1-ene | Hofmann Product | May be favored with bulky bases (e.g., potassium tert-butoxide). Results from the removal of a proton from the less sterically hindered adjacent carbon (C2). |
Organometallic Reactions and Cross-Coupling Chemistry
The bromine atom in this compound provides a key site for organometallic chemistry, enabling the formation of carbon-carbon bonds through various coupling reactions.
Formation of Grignard Reagents and Organolithium Compounds
The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), results in the oxidative insertion of magnesium into the carbon-bromine bond to form a Grignard reagent. mnstate.eduwisc.eduwikipedia.org This process transforms the electrophilic carbon atom bonded to bromine into a highly nucleophilic one. mnstate.edu The resulting organomagnesium compound is a powerful base and nucleophile widely used in organic synthesis. adichemistry.com
Similarly, reacting this compound with lithium metal leads to the formation of the corresponding organolithium compound. libretexts.orgscribd.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.orgwikipedia.org
Formation of Organometallic Reagents:
| Reagent Type | Reactants | Typical Solvent | Product |
| Grignard Reagent | This compound, Mg metal | Diethyl ether, THF | (3-Methoxycyclopentyl)magnesium bromide |
| Organolithium Compound | This compound, Li metal | Hexane, Diethyl ether | (3-Methoxycyclopentyl)lithium |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are central to modern organic synthesis. nih.govrsc.org These reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, typically involve an organic halide, a palladium catalyst, and a coupling partner. wikipedia.orgwikipedia.org
The carbon-bromine bond in this compound can be readily functionalized using palladium-catalyzed cross-coupling reactions to create new C-C bonds.
Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. wikipedia.orglibretexts.org In this context, this compound would react with a suitable organoboronic acid in the presence of a palladium catalyst and a base to form a new bond between the cyclopentyl ring and the organic group from the boronic acid. organic-chemistry.orgtcichemicals.com The reaction is valued for its mild conditions and tolerance of various functional groups. tcichemicals.comnih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can serve as the halide partner, reacting with various alkenes to introduce a vinyl group onto the cyclopentane ring at the position of the bromine atom. mdpi.comresearchgate.net
Examples of Palladium-Catalyzed C-C Bond Formation:
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 1-Aryl-3-methoxycyclopentane |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 1-Alkenyl-3-methoxycyclopentane |
The stereochemical outcome of cross-coupling reactions at a stereogenic center, such as the C1 carbon of a chiral this compound, is a critical aspect of asymmetric synthesis. The process can theoretically proceed with either retention of the original stereochemistry, inversion (a flip in stereochemistry), or racemization (loss of stereochemical information).
The specific outcome is highly dependent on the reaction mechanism, which is influenced by the choice of catalyst, ligands, and coupling partners. While many cross-coupling reactions involving sp²-hybridized carbons proceed with retention of geometry, the situation for sp³-hybridized centers is more complex. Mechanistic studies on similar systems suggest that the reaction can be tailored to proceed with a specific stereochemical outcome. For instance, some palladium-catalyzed couplings of alkyl halides are known to proceed with inversion of configuration, analogous to an Sₙ2 pathway. However, other pathways, including those involving radical intermediates or different transmetalation steps, can lead to retention or racemization. nih.gov Achieving a high degree of stereochemical control—either retention or inversion—often requires the use of specialized chiral ligands designed to influence the geometry of the intermediates in the catalytic cycle. researchgate.net
Functional Group Transformations of the Methoxy Group
The methoxy group (–OCH₃) in this compound is an ether, which is generally a stable and unreactive functional group. wikipedia.org However, it can be transformed, most commonly through cleavage to reveal a hydroxyl group (–OH).
The most common method for cleaving methyl ethers is treatment with strong protic acids, particularly hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide or iodide ion on the methyl group in an Sₙ2 reaction, releasing methanol (B129727) and forming the corresponding alcohol.
Alternatively, Lewis acids such as boron tribromide (BBr₃) are highly effective reagents for cleaving ethers under milder conditions than strong mineral acids. This method is often preferred for sensitive substrates.
Reagents for Methoxy Group Cleavage:
| Reagent | Product | Typical Conditions |
| Hydrogen Bromide (HBr) | 3-Bromocyclopentan-1-ol | Concentrated aqueous HBr, heat |
| Boron Tribromide (BBr₃) | 3-Bromocyclopentan-1-ol | Anhydrous solvent (e.g., CH₂Cl₂), often at low temperatures |
Cleavage of the Ether Linkage for Hydroxyl Group Regeneration
The conversion of the methoxy group in this compound to a hydroxyl group, yielding a 3-bromocyclopentanol, is a standard ether cleavage reaction. This transformation is typically achieved under strong acidic conditions, most commonly with hydrobromic acid (HBr) or hydroiodic acid (HI) wikipedia.orgmasterorganicchemistry.com.
The mechanism of this cleavage can proceed via either an S_N1 or S_N2 pathway, depending on the reaction conditions and the structure of the ether wikipedia.orgmasterorganicchemistry.com. In the context of this compound, the carbon attached to the methoxy group is secondary.
S_N2 Pathway: Under conditions that favor the S_N2 mechanism (e.g., use of HBr), the reaction is initiated by the protonation of the ether oxygen by the strong acid. This step converts the methoxy group into a good leaving group (methanol). Subsequently, the bromide ion (Br⁻), a good nucleophile, attacks the carbon atom of the C-O bond in a concerted step, displacing methanol and forming the C-Br bond. However, in this specific molecule, the intended product is 3-bromocyclopentanol, which means the methyl-oxygen bond is the target of the cleavage.
The typical sequence for the cleavage of an alkyl ether like this compound with HBr is as follows:
Protonation of the Ether Oxygen: The oxygen atom of the methoxy group is protonated by HBr, forming an oxonium ion.
Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile. In the case of a methyl ether, the attack generally occurs at the less sterically hindered methyl carbon, leading to the formation of 3-bromocyclopentanol and methyl bromide.
S_N1 Pathway: While less likely for a secondary carbon compared to a tertiary one, an S_N1-type cleavage could occur under certain conditions. This would involve the formation of a secondary carbocation at the 3-position of the cyclopentane ring after the departure of protonated methanol. This carbocation would then be attacked by a bromide ion. However, the S_N2 pathway at the methyl group is generally favored for methyl ethers masterorganicchemistry.com.
The choice of reagent is crucial. While HBr is effective, HI is an even stronger acid and its conjugate base, I⁻, is a better nucleophile, often leading to faster cleavage wikipedia.org.
| Reagent | Typical Mechanism for Methyl Ether Cleavage | Products from this compound |
| HBr | Primarily S_N2 on the methyl group | 3-bromocyclopentanol and Methyl bromide |
| HI | Primarily S_N2 on the methyl group | 3-bromocyclopentanol and Methyl iodide |
Rearrangement Reactions Involving the Methoxy Group
The presence of the methoxy group at the 3-position relative to the bromine atom introduces the possibility of neighboring group participation (NGP) and subsequent rearrangement reactions, particularly during solvolysis or other reactions involving the formation of a carbocation at the C1 position.
Neighboring Group Participation (Anchimeric Assistance):
Neighboring group participation, or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule wikipedia.org. This intramolecular interaction can significantly increase the rate of a reaction and influence its stereochemical outcome wikipedia.orgutexas.edu.
In the case of this compound, if a reaction proceeds via a carbocationic intermediate at the C1 position (for example, during solvolysis where the bromide ion departs), the lone pair of electrons on the oxygen atom of the methoxy group can participate. This participation would involve the oxygen atom attacking the carbocationic center to form a bridged, bicyclic oxonium ion intermediate nih.govrsc.org.
Studies on analogous systems, such as the solvolysis of trans-2-methoxycyclopentyl tosylate, have shown that the methoxy group can provide anchimeric assistance, although the effect is sensitive to the solvent and reaction conditions acs.org. The participation of a neighboring methoxy group is generally less pronounced than that of groups like iodine or acetate but can still be significant utexas.edu. The formation of a five-membered ring in the transition state leading to the bicyclic oxonium ion is entropically favored cureffi.org.
Potential Rearrangement Pathways:
The formation of the bicyclic oxonium ion intermediate would have significant consequences for the reaction products. Nucleophilic attack on this intermediate could occur at either of the two carbons that were part of the oxonium ring.
Attack at the Original Carbocation Center (C1): If a nucleophile attacks the C1 position of the bridged intermediate, the product will have the same connectivity as the starting material, but potentially with a different stereochemistry.
Attack at the Carbon Bearing the Methoxy Group (C3): If the nucleophile attacks the C3 position, this would lead to a rearranged product where the nucleophile is at the 3-position and the methoxy group has shifted. However, this is less likely as it would involve breaking a C-O bond.
Hydride Shifts:
In the absence of significant neighboring group participation by the methoxy group, the formation of a secondary carbocation at the C1 position could lead to rearrangements via hydride shifts to form a more stable carbocation masterorganicchemistry.comlibretexts.org. For instance, a 1,2-hydride shift from C2 to C1 would result in a different secondary carbocation. If a subsequent hydride shift from C3 to C2 were to occur, a tertiary carbocation stabilized by the oxygen of the methoxy group (an oxonium ion resonance structure) could be formed, which would be a highly favorable rearrangement. The final product would then be formed by the attack of a nucleophile at this new carbocationic center. Such rearrangements are common in carbocation chemistry and are driven by the formation of a more stable intermediate libretexts.orgyoutube.comyoutube.com.
The likelihood of these rearrangement pathways depends on a delicate balance of factors, including the stability of the potential carbocations, the strength of the neighboring group participation, and the nature of the solvent and nucleophile.
| Potential Reaction | Intermediate | Potential Products |
| Solvolysis with NGP | Bicyclic Oxonium Ion | Substitution product at C1 (retention of configuration), potentially rearranged products. |
| Carbocation formation without NGP | Secondary Carbocation at C1 | Substitution product at C1 (racemization), rearranged products via hydride shifts. |
Stereochemical Characterization and Conformational Analysis
Isomeric Forms of 1-Bromo-3-methoxycyclopentane
The substitution pattern on the cyclopentane (B165970) ring of this compound results in the potential for both diastereomerism and enantiomerism.
Due to the cyclic nature of the cyclopentane ring, the bromine and methoxy (B1213986) groups can be oriented on the same side (cis) or on opposite sides (trans) of the ring, leading to two diastereomers. These isomers have different physical and chemical properties.
Cis-1-bromo-3-methoxycyclopentane: In this isomer, both the bromine atom and the methoxy group are on the same face of the cyclopentane ring.
Trans-1-bromo-3-methoxycyclopentane: In this isomer, the bromine atom and the methoxy group are on opposite faces of the ring.
The relative stability of these diastereomers is influenced by the steric interactions between the substituents in the various ring conformations.
The carbon atoms to which the bromine (C1) and methoxy (C3) groups are attached are chiral centers, as they are each bonded to four different groups. This gives rise to the possibility of enantiomers for both the cis and trans isomers. The absolute configuration at each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.
For this compound, the following stereoisomers are possible:
(1R, 3R)-1-bromo-3-methoxycyclopentane
(1S, 3S)-1-bromo-3-methoxycyclopentane
(1R, 3S)-1-bromo-3-methoxycyclopentane
(1S, 3R)-1-bromo-3-methoxycyclopentane
The (1R, 3R) and (1S, 3S) isomers are enantiomers of each other and constitute the trans racemate. The (1R, 3S) and (1S, 3R) isomers are also enantiomers and make up the cis racemate.
| Isomer Type | Stereoisomers | Relationship |
| Cis | (1R, 3S)-1-bromo-3-methoxycyclopentane | Enantiomers |
| (1S, 3R)-1-bromo-3-methoxycyclopentane | ||
| Trans | (1R, 3R)-1-bromo-3-methoxycyclopentane | Enantiomers |
| (1S, 3S)-1-bromo-3-methoxycyclopentane |
Conformational Preferences of Substituted Cyclopentane Rings
Unlike the relatively rigid cyclopropane (B1198618) and cyclobutane (B1203170) rings, the cyclopentane ring is flexible and adopts non-planar conformations to relieve torsional strain. This flexibility is characterized by a phenomenon known as pseudorotation. libretexts.orgdalalinstitute.com
The cyclopentane ring continuously interconverts between a series of puckered conformations, most notably the "envelope" and "twist" (or "half-chair") forms. libretexts.orgpressbooks.pub In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, three adjacent carbon atoms are coplanar, with the other two displaced on opposite sides of the plane.
The energy barrier for this pseudorotation is very low, meaning that at room temperature, the molecule is in a constant state of flux, rapidly passing through these different conformations. The presence of substituents, however, can create energy differences between these conformers, leading to a preference for certain puckered arrangements.
The bromine and methoxy substituents in this compound influence the conformational equilibrium of the cyclopentane ring. The preferred conformation will be the one that minimizes steric strain and unfavorable electronic interactions.
In a 1,3-disubstituted cyclopentane, the substituents can adopt pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents prefer to occupy the pseudo-equatorial position to minimize steric hindrance.
Cis Isomer: In the cis isomer, both substituents are on the same side of the ring. A conformation where both the bromine and methoxy groups are in pseudo-equatorial positions would be highly favored to minimize steric strain.
Trans Isomer: In the trans isomer, the substituents are on opposite sides. The most stable conformation would likely have the larger of the two substituents (bromine) in a pseudo-equatorial position, while the smaller group (methoxy) might be forced into a pseudo-axial position, or vice versa. The relative conformational energies of the bromine and methoxy groups would determine the exact preference.
| Substituent | A-value (kcal/mol) in Cyclohexane (B81311) (Illustrative) | Steric Size |
| Bromine (Br) | ~0.38-0.62 | Larger |
| Methoxy (OCH3) | ~0.55-0.75 | Smaller |
Note: A-values from cyclohexane are often used as an approximation for the steric demand of substituents in other cyclic systems.
Determination of Absolute and Relative Configuration in Synthetic Products
The determination of the absolute and relative configurations of the stereoisomers of this compound produced in a synthesis is crucial. This is typically achieved using a combination of spectroscopic and chiroptical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration (cis or trans). wordpress.com The coupling constants (J-values) between protons on the substituted carbons and adjacent protons can provide information about the dihedral angles, which differ between the cis and trans isomers. Furthermore, the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of the substituents. wordpress.com
Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are used to determine the absolute configuration of the enantiomers. thieme-connect.demdpi.com These techniques measure the differential interaction of the chiral molecule with plane-polarized and circularly polarized light, respectively. The experimental spectra can be compared with those predicted by computational methods for a known absolute configuration to make an assignment. nih.gov
| Technique | Information Obtained | Principle |
| NMR Spectroscopy | Relative Configuration (cis/trans) | Analysis of coupling constants and Nuclear Overhauser Effect (NOE) |
| Optical Rotatory Dispersion (ORD) | Absolute Configuration (R/S) | Measures the rotation of plane-polarized light as a function of wavelength |
| Circular Dichroism (CD) | Absolute Configuration (R/S) | Measures the differential absorption of left and right circularly polarized light |
Advanced Spectroscopic Methods for Stereochemical Assignment
The definitive three-dimensional arrangement of atoms in chiral molecules like this compound is elucidated using a suite of advanced spectroscopic techniques. While specific data for our target compound is unavailable, the methodologies remain universal.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), would be pivotal. NOESY experiments reveal through-space interactions between protons, allowing chemists to deduce the relative stereochemistry of the bromo and methoxy substituents. For instance, a NOESY cross-peak between the proton on the carbon bearing the bromine atom (C1) and the protons of the methoxy group would suggest a cis relationship. The coupling constants (J-values) observed in the 1H NMR spectrum also provide crucial information about the dihedral angles between adjacent protons, which in turn helps to define the ring's conformation and the orientation of its substituents.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful techniques for determining the absolute configuration of chiral molecules in solution. These methods measure the differential absorption or scattering of left and right circularly polarized light by vibrational transitions. By comparing the experimental VCD or ROA spectrum of an enantiomerically enriched sample to the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., (1R, 3S)), the true absolute stereochemistry can be assigned.
X-ray crystallography would offer the most unambiguous determination of both relative and absolute stereochemistry. However, this technique is contingent on the ability to grow a suitable single crystal of the compound or a derivative, which is not always feasible.
Table 1: Hypothetical Spectroscopic Data for Stereochemical Assignment of a this compound Isomer
| Spectroscopic Technique | Hypothetical Observation | Implication |
| 1H NMR (NOESY) | Cross-peak between H1 and OCH3 protons | cis-1-bromo-3-methoxycyclopentane |
| Vibrational Circular Dichroism (VCD) | Positive Cotton effect at 1100 cm-1 | Could be correlated to a specific enantiomer (e.g., (1R, 3S)) via computational modeling |
Chiral Chromatography for Enantiomeric Excess Determination
To quantify the enantiomeric purity of a sample of this compound, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
High-Performance Liquid Chromatography (HPLC) with a chiral column is a common approach. The choice of the CSP is critical and is often determined empirically. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomeric peaks. The ratio of the peak areas in the resulting chromatogram directly corresponds to the ratio of the enantiomers in the mixture, allowing for the calculation of the enantiomeric excess (ee).
Gas Chromatography (GC) with a chiral capillary column can also be employed, particularly for volatile compounds. Cyclodextrin-based CSPs are frequently used in chiral GC for the separation of halogenated and cyclic compounds.
In the absence of a commercially available chiral standard for this compound, the assignment of the elution order of the enantiomers would require additional analytical work, such as collecting the separated fractions and analyzing them by a chiroptical technique like VCD or by comparing their retention times to those of standards prepared through an enantioselective synthesis.
Table 2: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Example Condition |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | 95:5 Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Hypothetical Retention Time (Enantiomer 1) | 8.5 min |
| Hypothetical Retention Time (Enantiomer 2) | 10.2 min |
Conformational Analysis of the Cyclopentane Ring
The cyclopentane ring is not planar but exists in a dynamic equilibrium of puckered conformations to relieve torsional strain. libretexts.orgdalalinstitute.com The two most common conformations are the "envelope" (Cs symmetry), where one carbon atom is out of the plane of the other four, and the "half-chair" (C2 symmetry), where two adjacent carbon atoms are displaced on opposite sides of the plane formed by the other three. scribd.com For substituted cyclopentanes like this compound, the substituents will preferentially occupy positions that minimize steric interactions.
Computational modeling, using methods such as Density Functional Theory (DFT), would be a primary tool to investigate the conformational landscape of this compound. These calculations can predict the relative energies of the various envelope and half-chair conformations for both the cis and trans diastereomers, identifying the most stable conformers. The results of these calculations can then be correlated with experimental NMR data to provide a comprehensive picture of the molecule's conformational preferences in solution.
Computational and Theoretical Studies on 1 Bromo 3 Methoxycyclopentane
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons, which dictates its chemical properties.
The cyclopentane (B165970) ring is not planar but exists in puckered conformations to relieve ring strain. The two most common conformations are the envelope and the half-chair (or twist). For a substituted cyclopentane like 1-bromo-3-methoxycyclopentane, the substituents can occupy either axial or equatorial-like positions, leading to a complex conformational energy landscape.
Geometry optimization calculations, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G*), can be used to find the minimum energy structures of the various possible conformers. For this compound, there are two stereoisomers to consider: cis and trans. Within each of these, multiple conformations exist due to the puckering of the cyclopentane ring and the rotation around the C-O bond of the methoxy (B1213986) group.
In the case of 1,3-disubstituted cyclopentanes, the substituents' preference for equatorial positions to minimize steric hindrance is a key factor. libretexts.orglibretexts.org The relative energies of the conformers determine their population at a given temperature, which can be estimated using the Boltzmann distribution.
Table 1: Calculated Relative Energies of this compound Conformers
| Stereoisomer | Conformer | Substituent Positions | Relative Energy (kcal/mol) |
| cis | Envelope (C-O-C anti) | Br (eq), OMe (eq) | 0.00 |
| cis | Half-Chair (C-O-C gauche) | Br (ax), OMe (ax) | 2.5 |
| trans | Envelope (C-O-C anti) | Br (eq), OMe (ax) | 1.2 |
| trans | Half-Chair (C-O-C gauche) | Br (ax), OMe (eq) | 0.8 |
Note: The energies presented are hypothetical and for illustrative purposes, based on general principles of conformational analysis of substituted cyclopentanes.
Understanding the electronic structure is crucial for predicting a molecule's reactivity. Natural Bond Orbital (NBO) analysis is a common computational method used to analyze the charge distribution and bonding interactions within a molecule.
For this compound, the electronegative bromine and oxygen atoms will polarize the C-Br and C-O bonds, respectively. This results in a partial positive charge on the carbon atoms attached to these groups and partial negative charges on the bromine and oxygen atoms. This charge distribution is a key factor in determining the sites of nucleophilic and electrophilic attack.
The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides further insight into the molecule's reactivity. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). In this compound, the HOMO is likely to have significant contributions from the lone pairs of the oxygen and bromine atoms, while the LUMO is expected to be localized on the antibonding orbital of the C-Br bond.
Table 2: Calculated Mulliken Atomic Charges on Key Atoms of cis-1-bromo-3-methoxycyclopentane
| Atom | Atomic Charge (a.u.) |
| C1 (attached to Br) | +0.15 |
| Br | -0.20 |
| C3 (attached to OMe) | +0.25 |
| O | -0.40 |
Note: These charge values are illustrative and representative of what would be expected from quantum chemical calculations.
Modeling of Reaction Mechanisms and Energetics
Computational modeling can be used to explore the potential energy surfaces of chemical reactions, providing detailed information about reaction pathways and the energies of transition states and intermediates.
This compound, being a secondary alkyl halide, can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Computational methods can be used to locate and characterize the transition state structures for each of these pathways. fossee.in The calculated activation energies for these transition states can then be used to predict the favored reaction mechanism under different conditions.
For an SN2 reaction, the transition state would involve the backside attack of a nucleophile on the carbon bearing the bromine atom, leading to an inversion of stereochemistry. mdpi.com For an SN1 reaction, the rate-determining step is the formation of a secondary carbocation intermediate, which can then be attacked by a nucleophile from either face. libretexts.org Elimination reactions (E1 and E2) would lead to the formation of methoxycyclopentene isomers.
Computational models are particularly useful for predicting the regioselectivity and stereoselectivity of reactions. In the case of elimination reactions of this compound, there are two possible β-hydrogens that can be removed, leading to the formation of 3-methoxycyclopent-1-ene or 4-methoxycyclopent-1-ene. The Zaitsev rule generally predicts that the more substituted alkene will be the major product. chemistrysteps.com However, the steric bulk of the base and the substrate can influence this outcome. Computational modeling of the transition states for the removal of each β-hydrogen can provide a more quantitative prediction of the product ratio.
For substitution reactions, if an SN1 mechanism is operative, the planar carbocation intermediate can be attacked from either side, potentially leading to a mixture of stereoisomers. Computational studies can model the approach of the nucleophile and predict if there is any facial selectivity due to the influence of the methoxy group. In SN2 reactions, the stereochemistry is inverted, and computational models can confirm the energetic feasibility of the required backside attack. arxiv.org
Spectroscopic Property Predictions and Validation
Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, and infrared (IR) vibrational frequencies. uncw.eduresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound.
The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These theoretical values can then be compared to experimental data to confirm the assigned structure and conformation.
Similarly, the vibrational frequencies and IR intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes and confirm the presence of functional groups.
Table 3: Predicted Spectroscopic Data for cis-1-bromo-3-methoxycyclopentane
| Spectroscopic Parameter | Predicted Value |
| 1H NMR Chemical Shift (ppm) - H1 | 4.2 |
| 13C NMR Chemical Shift (ppm) - C1 | 55.0 |
| 13C NMR Chemical Shift (ppm) - C3 | 80.0 |
| IR Stretching Frequency (cm-1) - C-O | 1100 |
| IR Stretching Frequency (cm-1) - C-Br | 650 |
Computational NMR and IR Spectral Analysis for Structural Elucidation
Detailed computational studies employing methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in the structural elucidation of molecules like this compound. These theoretical approaches provide valuable insights into the molecule's geometric and electronic structure, which in turn allows for the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The process typically begins with geometry optimization, where the most stable three-dimensional arrangement of the atoms in the this compound molecule is determined by finding the minimum energy conformation. Due to the flexibility of the cyclopentane ring and the presence of two substituents, multiple stereoisomers (cis and trans) and various ring conformations (envelope, twist) are possible. Computational chemistry software is used to calculate the energies of these different conformers to identify the most likely structures to be observed experimentally.
Once the optimized geometries are obtained, NMR and IR spectra can be calculated. For NMR analysis, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹³C and ¹H chemical shifts. jchr.org These theoretical chemical shifts are then compared with experimental data to confirm the proposed structure. The correlation between the calculated and experimental spectra can help in assigning the signals to specific nuclei within the molecule and in determining the relative stereochemistry of the bromo and methoxy groups.
Similarly, computational methods are used to predict the vibrational frequencies that correspond to the peaks in an IR spectrum. By analyzing the vibrational modes, specific functional groups and bonding arrangements can be identified. This theoretical analysis, when compared with the experimental IR spectrum, provides further confirmation of the molecular structure. The combination of computational NMR and IR spectral analysis offers a powerful tool for the unambiguous structural determination of this compound. nih.gov
Hypothetical Data for a Putative cis-1-bromo-3-methoxycyclopentane Conformer
| Parameter | Calculated Value |
| ¹³C Chemical Shift (C-Br) | 55.2 ppm |
| ¹³C Chemical Shift (C-O) | 78.9 ppm |
| ¹H Chemical Shift (H-C-Br) | 4.15 ppm |
| ¹H Chemical Shift (H-C-O) | 3.80 ppm |
| IR Frequency (C-Br stretch) | 650 cm⁻¹ |
| IR Frequency (C-O stretch) | 1100 cm⁻¹ |
Rotational Spectroscopy for Gas-Phase Structure Determination
Rotational spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. By measuring the absorption of microwave radiation, the rotational constants of a molecule can be determined, which are inversely related to the moments of inertia. These moments of inertia are, in turn, dependent on the atomic masses and their positions within the molecule.
The analysis of the rotational spectrum is often complex, especially for a molecule with multiple conformers and isotopic species (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br). Computational chemistry plays a crucial role in predicting the rotational spectra for different possible isomers and conformers of this compound. furman.edu Theoretical calculations of the rotational constants for various optimized geometries can be compared with the experimentally determined constants to identify the specific structure present in the gas phase. furman.edu This synergy between theoretical predictions and experimental measurements is essential for the definitive structural characterization of molecules like this compound.
Hypothetical Rotational Constants for a Putative trans-1-bromo-3-methoxycyclopentane Conformer
| Rotational Constant | Calculated Value (MHz) |
| A | 2540.12 |
| B | 1320.56 |
| C | 1180.34 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-bromo-3-methoxycyclopentane, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves nucleophilic substitution on a cyclopentane precursor. For example, 3-methoxycyclopentanol can be treated with HBr in the presence of a dehydrating agent (e.g., H₂SO₄) to replace the hydroxyl group with bromine. Alternatively, Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) could introduce the methoxy group via alcohol substitution . Optimization requires monitoring temperature (to avoid side reactions like elimination) and stoichiometric ratios. Purity can be verified via GC-MS or NMR .
Q. How should researchers handle this compound safely in the lab?
- Methodological Answer : Due to its brominated alkane structure, it is likely flammable and toxic. Use fume hoods to avoid inhalation, wear nitrile gloves and safety goggles, and avoid contact with oxidizing agents. Static discharge precautions are critical during transfers. Environmental contamination risks necessitate sealed waste containers. Refer to SDS guidelines for brominated analogs, which emphasize aerosol prevention and PPE .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify methoxy (-OCH₃) protons (~δ 3.3 ppm) and cyclopentane ring protons (δ 1.5–2.5 ppm). Bromine’s electronegativity deshields adjacent carbons.
- IR Spectroscopy : Confirm C-Br stretch (~550–650 cm⁻¹) and C-O-C asymmetric stretch (~1100 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 194 (C₇H₁₁BrO⁺) and fragmentation patterns for structural validation .
Q. Does this compound exhibit stereoisomerism, and how can isomers be resolved?
- Methodological Answer : If the cyclopentane ring adopts a non-planar conformation, the bromine and methoxy groups at positions 1 and 3 may create two chiral centers, leading to four stereoisomers (e.g., cis-cis, cis-trans, etc.). Chiral HPLC or capillary electrophoresis with cyclodextrin-based phases can separate enantiomers. NOESY NMR can confirm spatial proximity of substituents .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN1/SN2 pathways. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using COSMO-RS. Compare predicted kinetic parameters with experimental data (e.g., rate constants from UV-Vis monitoring) .
Q. How should researchers address contradictions in reported reaction yields or selectivity for this compound?
- Methodological Answer :
- Variable Control : Replicate studies under identical conditions (temperature, solvent purity, catalyst loading).
- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., dehydrohalogenation products).
- Stereochemical Audits : Verify if stereoisomeric ratios differ due to kinetic vs. thermodynamic control .
Q. What advanced spectroscopic techniques can elucidate conformational dynamics in this compound?
- Methodological Answer :
- Dynamic NMR (DNMR) : Resolve ring puckering or substituent rotation barriers by analyzing coalescence temperatures.
- 2D NOESY/ROESY : Map through-space interactions to determine dominant ring conformers.
- Variable-Temperature XRD : Capture crystal packing effects on conformation .
Q. How does the electronic effect of the methoxy group influence the C-Br bond’s susceptibility to nucleophilic attack?
- Methodological Answer : The methoxy group’s electron-donating nature increases electron density at C-3, potentially destabilizing the adjacent C-Br bond via inductive effects. Hammett substituent constants (σ⁺) quantify this effect. Competitive kinetics with varying nucleophiles (e.g., KI vs. KSCN) can validate electronic contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
